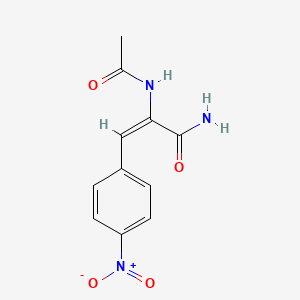
2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine, also known as ALEPH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ALEPH belongs to the class of phenylethylamines, which are known for their psychoactive properties. However, ALEPH has shown promise in treating various medical conditions without causing psychoactive effects.
Mécanisme D'action
The mechanism of action of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine involves its ability to inhibit the reuptake of serotonin in the brain. By doing so, this compound increases the levels of serotonin, which in turn, regulates mood, appetite, and sleep. This compound also acts as an agonist for the 5-HT1A receptor, which is a subtype of serotonin receptor. Activation of the 5-HT1A receptor has been found to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound increases the levels of serotonin in the brain, which regulates mood, appetite, and sleep. This compound also acts as an agonist for the 5-HT1A receptor, which has anxiolytic and antidepressant effects. This compound has antioxidant and anti-inflammatory properties, making it a potential candidate for treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine is its ability to selectively inhibit serotonin reuptake without causing psychoactive effects. This makes it a potential candidate for treating various medical conditions, including depression, anxiety, and addiction. However, one limitation of this compound is its limited availability and high cost, which can hinder its use in lab experiments.
Orientations Futures
Future research on 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine could focus on its potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound's antioxidant and anti-inflammatory properties make it a potential candidate for treating these diseases. Future research could also focus on developing more efficient and cost-effective synthesis methods for this compound, making it more accessible for lab experiments. Additionally, further research could investigate the long-term effects of this compound on the brain and the body.
Méthodes De Synthèse
The synthesis of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine involves several steps, including the condensation of 2-allylphenol with 2-(2-bromoethyl)-N-methylethanamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. This process yields this compound as a white crystalline solid.
Applications De Recherche Scientifique
Recent studies have shown that 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has potential therapeutic applications in treating various medical conditions, including depression, anxiety, and addiction. This compound has been found to act as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating neurodegenerative diseases.
Propriétés
IUPAC Name |
2-methoxy-N-[2-(2-prop-2-enylphenoxy)ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-6-13-7-4-5-8-14(13)17-12-10-15-9-11-16-2/h3-5,7-8,15H,1,6,9-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFQHYUQROCTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=CC=C1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-6-methyl-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5180955.png)

![N-[4-(1,3-benzothiazol-2-ylthio)-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B5180972.png)
![N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide](/img/structure/B5180983.png)

![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(2-thienylmethyl)butanamide](/img/structure/B5180993.png)
![N~1~,N~2~-bis(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180994.png)
![1-benzyl-5-(3-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5181005.png)

![(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5181012.png)

![4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5181042.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-morpholinyl)acetamide diethanedioate](/img/structure/B5181047.png)

